![molecular formula C20H23N3O5S B4170586 N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4170586.png)
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide
Overview
Description
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide, commonly referred to as CHIR-99021, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. CHIR-99021 is a selective inhibitor of glycogen synthase kinase 3 (GSK-3), a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
CHIR-99021 selectively inhibits N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide by binding to the ATP-binding site of the enzyme. N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide plays a critical role in the regulation of various cellular processes, including the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation. Inhibition of N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide by CHIR-99021 leads to the stabilization of β-catenin, which promotes the expression of genes involved in cell proliferation and differentiation.
Biochemical and physiological effects:
CHIR-99021 has been shown to have several biochemical and physiological effects, including the promotion of self-renewal and maintenance of pluripotency in ESCs, inhibition of cancer cell proliferation, promotion of neuronal survival, and protection against neurotoxicity. CHIR-99021 has also been shown to promote insulin secretion and improve glucose tolerance in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of CHIR-99021 is its selectivity for N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide, which allows for specific inhibition of the enzyme without affecting other cellular processes. CHIR-99021 is also stable and can be easily synthesized, making it a valuable tool for scientific research. However, one limitation of CHIR-99021 is its potential off-target effects, which may affect the interpretation of experimental results. Additionally, the optimal concentration and duration of CHIR-99021 treatment may vary depending on the cell type and experimental conditions.
Future Directions
There are several potential future directions for CHIR-99021 research. One area of interest is the use of CHIR-99021 in regenerative medicine, particularly in the generation of functional tissues and organs from ESCs. CHIR-99021 may also have therapeutic potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of more selective N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide inhibitors may lead to improved therapeutic outcomes and fewer off-target effects.
Scientific Research Applications
CHIR-99021 has been extensively used in scientific research to study the role of N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide in various cellular processes, including embryonic stem cell (ESC) differentiation, cancer, and neurodegenerative diseases. CHIR-99021 has been shown to promote self-renewal and maintain pluripotency of ESCs, making it a valuable tool for stem cell research. In cancer research, CHIR-99021 has been used to inhibit N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide activity, leading to reduced cancer cell proliferation and increased apoptosis. In neurodegenerative disease research, CHIR-99021 has been shown to promote neuronal survival and protect against neurotoxicity.
properties
IUPAC Name |
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-22(17-7-3-2-4-8-17)29(27,28)19-12-10-16(11-13-19)21-20(24)15-6-5-9-18(14-15)23(25)26/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPLQWLYDGVSPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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